1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione
Overview
Description
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione, also known as Iodoxyuridine (IUdR), is a synthetic halogenated pyrimidine nucleoside analog. It was first synthesized in 1951 by Heidelberger et al. and has since been used in various scientific research applications. IUdR is a prodrug that is converted into its active form, 5-iodo-2'-deoxyuridine (IdU), by cellular enzymes.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis: The compound has been synthesized and characterized, with its crystal structure determined by X-ray single-crystal diffraction. This process highlights its potential as an anti-tumor and anti-viral drug (Wei Li, Q. Xiao, & Ruchun Yang, 2014).
Chemical Transformation Studies
- Oxidation in Aqueous Solutions: Research on the oxidation transformations of similar compounds in aqueous alkali solutions has been conducted, which is crucial for understanding their chemical behavior and potential applications (S. F. Petrova et al., 2018).
- Experimental and Quantum-chemical Study of Oxidation Mechanisms: Studies involving the oxidation of related compounds in the presence of copper(II) ions provide insights into their reactivity and potential applications in chemical processes (Y. Murinov et al., 2009).
Synthesis and Evaluation of Derivatives
- Synthesis of Derivatives for Biological Evaluation: The synthesis of various derivatives of similar compounds has been explored, aiming to evaluate their biological activity. This research is pivotal for developing new pharmaceutical agents (Navaneethgowda P. Veeranna et al., 2022).
- Investigation of Novel Compounds for Chemotherapeutic Use: Research into the synthesis of new compounds with potential chemotherapeutic properties highlights the importance of these compounds in developing new treatments (Shilpi Jain, D. P. Nagda, & G. L. Talesara, 2006).
properties
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRJNBWHJMXHO-JXBXZBNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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